molecular formula C2HCl2F2I B1596725 1,2-Dichloro-2,2-difluoro-1-iodoethane CAS No. 812-06-6

1,2-Dichloro-2,2-difluoro-1-iodoethane

Cat. No.: B1596725
CAS No.: 812-06-6
M. Wt: 260.83 g/mol
InChI Key: DKUCKYGZQSGSOX-UHFFFAOYSA-N
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Description

1,2-Dichloro-2,2-difluoro-1-iodoethane is a halogenated hydrocarbon with the molecular formula C2HCl2F2I This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and one iodine atom attached to a two-carbon ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-2,2-difluoro-1-iodoethane can be synthesized through several methods, including halogenation reactions of ethane or its derivatives. One common approach involves the sequential halogenation of ethane, where ethane is first chlorinated to produce 1,2-dichloroethane, followed by fluorination and iodination steps to introduce the fluorine and iodine atoms.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale halogenation reactors. These reactors are designed to handle the high reactivity and potential hazards associated with halogenated compounds. The process requires precise control of temperature, pressure, and reactant concentrations to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-2,2-difluoro-1-iodoethane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium fluoride (KF).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.

  • Reduction: Reduction reactions typically produce alcohols or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various halogenated compounds, depending on the nucleophile used.

Scientific Research Applications

1,2-Dichloro-2,2-difluoro-1-iodoethane has several applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound can be employed in biochemical studies to investigate the effects of halogenated compounds on biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1,2-Dichloro-2,2-difluoro-1-iodoethane exerts its effects depends on the specific reaction or application. In general, the compound can act as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary depending on the context, but the compound's halogenated structure plays a key role in its reactivity and interactions.

Comparison with Similar Compounds

  • 1,1-Difluoro-2-iodoethane

  • 1,2-Dichloro-1,1-difluoroethane

  • 1,1,1-Trichloro-2,2,2-trifluoroethane

  • 1,1-Dichloro-2,2,2-trifluoroethane

Properties

IUPAC Name

1,2-dichloro-1,1-difluoro-2-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HCl2F2I/c3-1(7)2(4,5)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUCKYGZQSGSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Cl)(Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HCl2F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374167
Record name 1,2-Dichloro-2,2-difluoro-1-iodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

812-06-6
Record name 1,2-Dichloro-2,2-difluoro-1-iodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dichloro-2,2-difluoro-1-iodoethane
Reactant of Route 2
1,2-Dichloro-2,2-difluoro-1-iodoethane
Reactant of Route 3
1,2-Dichloro-2,2-difluoro-1-iodoethane
Reactant of Route 4
1,2-Dichloro-2,2-difluoro-1-iodoethane

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